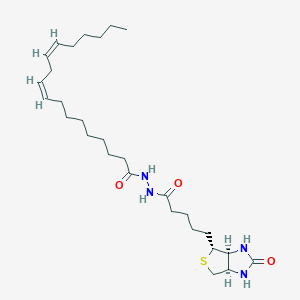

Linoleic Acid-biotin

CAS No.:

Cat. No.: VC14475039

Molecular Formula: C28H48N4O3S

Molecular Weight: 520.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H48N4O3S |

|---|---|

| Molecular Weight | 520.8 g/mol |

| IUPAC Name | (9Z,12Z)-N'-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]octadeca-9,12-dienehydrazide |

| Standard InChI | InChI=1S/C28H48N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(33)31-32-26(34)21-18-17-19-24-27-23(22-36-24)29-28(35)30-27/h6-7,9-10,23-24,27H,2-5,8,11-22H2,1H3,(H,31,33)(H,32,34)(H2,29,30,35)/b7-6-,10-9-/t23-,24+,27-/m0/s1 |

| Standard InChI Key | DYDABARMVFMPOO-KOYPUJPDSA-N |

| Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)NNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Introduction

Structural and Functional Profiles of Linoleic Acid and Biotin

Linoleic Acid: An Essential Omega-6 Fatty Acid

Linoleic acid (18:2 cis-9,12) is a polyunsaturated fatty acid (PUFA) with two double bonds in the cis configuration . As a precursor for arachidonic acid and other long-chain PUFAs, LA plays a critical role in maintaining cell membrane integrity, inflammatory signaling, and lipid metabolism . Its insolubility in water necessitates transport via lipoproteins or albumin in circulation, while its esterification into triglycerides or phospholipids stabilizes it in cellular membranes .

Biotin: A Cofactor for Carboxylation Reactions

Biotin (vitamin B7) is a sulfur-containing coenzyme essential for carboxylase enzymes involved in gluconeogenesis, fatty acid synthesis, and amino acid catabolism . Its bicyclic structure, comprising a ureido ring fused with a tetrahydrothiophene ring, allows it to act as a mobile carboxyl carrier by binding to lysine residues in target enzymes .

Dietary Interactions Between Linoleic Acid and Biotin

Synergistic Effects on Avian Growth and Lipid Metabolism

In broiler chicks, dietary deficiencies of biotin and linoleate were found to independently alter tissue phospholipid composition. A study demonstrated that biotin-deficient diets (0 µg/kg) combined with low linoleate (0.27–0.5%) led to elevated omega-9 fatty acids (18:1ω9, 20:3ω9) in liver and heart phospholipids, indicative of compensatory mechanisms during PUFA scarcity . Conversely, biotin supplementation (200–400 µg/kg) mitigated these effects, maintaining body weights comparable to control groups .

Table 1: Impact of Biotin and Linoleate Deficiency on Tissue Phospholipids in Chicks

| Nutrient Deficiency | Liver Phospholipid Changes | Heart Phospholipid Changes |

|---|---|---|

| Linoleate Deficiency | ↓18:2ω6, ↓20:3ω6, ↓20:4ω6 | ↓20:4ω6 |

| Biotin Deficiency | ↑18:3ω6, ↓20:3ω6 | ↑18:3ω6 |

Microbial Biosynthesis of Biotin from Linoleic Acid

Certain bacteria, including Bacillus sphaericus and Enterobacter spp., metabolize linoleic acid into biotin-vitamers like 7,8-diaminopelargonic acid and desthiobiotin via α-oxidation pathways . This process involves the sequential shortening of LA’s carbon chain to yield pimelic acid, a key intermediate in biotin biosynthesis .

Biotinylated Conjugates: A Model for Targeted Delivery

Design and Synthesis of Biotin-Drug Conjugates

While no studies directly describe a linoleic acid-biotin conjugate, the development of biotinylated prodrugs offers insights into potential applications. For example, Deac-SS-Biotin, a colchicine derivative linked to biotin via a disulfide bond, demonstrated tumor-selective cytotoxicity due to biotin receptor-mediated uptake . The conjugate’s stability in physiological conditions (PBS, pH 7.4) and rapid drug release in reducing environments (e.g., intracellular glutathione) highlight the utility of biotin as a targeting ligand .

Table 2: Stability and Drug Release Profiles of Deac-SS-Biotin

| Condition | Deac Release (%) at 24 Hours |

|---|---|

| PBS (pH 7.4) | <1 |

| 20 µM DTT | >70 |

Hypothetical Linoleic Acid-Biotin Conjugate: Mechanisms and Challenges

A theoretical linoleic acid-biotin conjugate could leverage LA’s lipid-soluble properties for membrane integration and biotin’s affinity for cellular transporters. Potential applications might include:

-

Targeted Lipid Delivery: Enhancing PUFA uptake in tissues with high biotin receptor expression (e.g., cancer cells).

-

Enzyme Modulation: Utilizing biotin’s carboxylase-binding capacity to localize LA metabolites to specific metabolic pathways.

Future Directions and Applications

Advancing Conjugate Chemistry

Future research should explore:

-

Synthetic Routes: Coupling LA’s carboxyl group to biotin’s valeric acid side chain via ester or amide linkages.

-

In Vivo Stability: Assessing conjugate integrity in serum and release kinetics in target tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume